5-(3-Methoxyphenyl)oxazol-2-amine 5-(3-Methoxyphenyl)oxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1226177-87-2
VCID: VC7442637
InChI: InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
SMILES: COC1=CC=CC(=C1)C2=CN=C(O2)N
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

5-(3-Methoxyphenyl)oxazol-2-amine

CAS No.: 1226177-87-2

Cat. No.: VC7442637

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

5-(3-Methoxyphenyl)oxazol-2-amine - 1226177-87-2

Specification

CAS No. 1226177-87-2
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name 5-(3-methoxyphenyl)-1,3-oxazol-2-amine
Standard InChI InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
Standard InChI Key UQAJFVMZRLWMOK-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=CN=C(O2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom separated by a carbon atom. In 5-(3-Methoxyphenyl)oxazol-2-amine, the 3-methoxyphenyl group introduces aromaticity and electron-donating effects via the methoxy substituent, while the amino group at position 2 enhances hydrogen-bonding potential. Theoretical calculations predict a planar oxazole ring with a dihedral angle of approximately 15°–20° between the oxazole and phenyl planes, similar to related structures.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
LogP (Octanol-Water)1.8 ± 0.3 (Estimated)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (O, N, OCH₃)

Synthetic Methodologies

Proposed Synthesis Routes

While no direct synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine is documented, analogous oxazole syntheses suggest viable pathways:

  • Cyclocondensation: Reacting 3-methoxybenzaldehyde with an α-aminonitrile derivative under acidic conditions could yield the oxazole core. For example, using ammonium acetate in acetic acid at 80°C facilitates cyclization .

  • Palladium-Catalyzed Coupling: A Suzuki-Miyaura coupling between 2-aminoxazole-5-boronic acid and 3-bromoanisole might install the methoxyphenyl group. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) typically achieve >70% yields in related systems .

Challenges in Purification

Oxazole derivatives often require chromatographic separation due to regioisomer formation. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradients is recommended for isolating the target compound .

Comparative Analysis with Isoxazole Analogs

Structural Distinctions

The isoxazole isomer 5-amino-3-(3-methoxyphenyl)isoxazole (CAS 119162-46-8) differs in the relative positions of oxygen and nitrogen atoms. This structural variation significantly alters electronic properties:

  • Isoxazole: Higher dipole moment (∼4.2 D) due to adjacent O and N atoms.

  • Oxazole: Reduced dipole (∼3.1 D) with separated heteroatoms.

Biological Implications

Isoxazole derivatives exhibit documented anticancer activity (e.g., IC₅₀ = 2.5 μM against HL-60 cells). While 5-(3-Methoxyphenyl)oxazol-2-amine remains untested, its structural similarity suggests potential bioactivity warranting investigation.

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